3',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride
Overview
Description
3',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride (DCMPC) is an organochlorine compound that has been used in a variety of scientific research applications. It is a colorless liquid that has a low vapor pressure, making it ideal for laboratory experiments. DCMPC is used in a variety of research areas, including biochemical and physiological studies, as well as in organic synthesis.
Scientific Research Applications
3',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride has been used in a variety of scientific research applications. It has been used in organic synthesis to prepare a variety of compounds, including pharmaceuticals, dyes, and other organic molecules. It has also been used in biochemical and physiological studies, such as the study of enzyme kinetics and protein folding. In addition, 3',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride has been used as an inhibitor of protein-protein interactions in order to study the structure and function of proteins.
Mechanism of Action
3',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride works by binding to specific target proteins, such as enzymes. The binding of 3',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride to an enzyme can inhibit its activity, or it can cause the enzyme to become inactive. This inhibition can be used to study the structure and function of proteins, as well as to study the effects of drugs on proteins.
Biochemical and Physiological Effects
3',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride has been used in a variety of biochemical and physiological studies. In particular, it has been used to study the effects of drugs on proteins and other enzymes. It has also been used to study the structure and function of proteins, as well as to study the effects of drugs on proteins.
Advantages and Limitations for Lab Experiments
3',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride has several advantages for laboratory experiments. It is a colorless liquid that has a low vapor pressure, making it ideal for laboratory experiments. It is also relatively non-toxic, making it safe to handle. However, it is not very soluble in water, making it difficult to use in some experiments.
Future Directions
There are several potential future directions for 3',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride research. One potential direction is to use 3',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride as an inhibitor of protein-protein interactions in order to study the structure and function of proteins. Another potential direction is to use 3',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride to study the effects of drugs on proteins. Additionally, 3',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride could be used to study the effects of environmental toxins on proteins. Finally, 3',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride could be used to study the effects of genetic mutations on proteins.
properties
IUPAC Name |
2-chloro-1-[3,5-dichloro-2-(difluoromethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3F2O2/c10-3-7(15)5-1-4(11)2-6(12)8(5)16-9(13)14/h1-2,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZPPZDYISURQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CCl)OC(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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